6-Bromo-4-cyclopropylnicotinonitrile
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Overview
Description
6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropyl group at the 4th position, and a nitrile group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amines or other reduced forms of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the cyclopropyl group.
2-Pyridinecarbonitrile: Lacks both the bromine and cyclopropyl groups.
Uniqueness
6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
6-bromo-4-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-8(6-1-2-6)7(4-11)5-12-9/h3,5-6H,1-2H2 |
InChI Key |
FBBHNQHZWYNSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=C2C#N)Br |
Origin of Product |
United States |
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